molecular formula C15H16N2O3S B2789326 N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1448136-69-3

N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2789326
CAS No.: 1448136-69-3
M. Wt: 304.36
InChI Key: GOWGAVVDHVFVJH-UHFFFAOYSA-N
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Description

N1-(2-(Furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a furan-3-yl ethyl group and a 2-(methylthio)phenyl substituent.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-21-13-5-3-2-4-12(13)17-15(19)14(18)16-8-6-11-7-9-20-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGAVVDHVFVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-(furan-3-yl)ethylamine and 2-(methylthio)aniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide. Research indicates that these compounds can inhibit the growth of various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Evidence suggests activation of apoptotic pathways, particularly via mitochondrial signaling, enhancing the expression of pro-apoptotic factors.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through inhibition of NF-kB signaling pathways, which are often upregulated in cancer.

Neuroprotective Effects

Studies have also suggested that nitrogen-containing heterocycles can possess neuroprotective properties. For instance, derivatives have shown promise in protecting neuronal cells against oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reactions : The initial step often involves the condensation of furan derivatives with methylthio-substituted phenyl compounds.
  • Formation of Oxalamide Linkage : This is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to isolate the desired compound with high purity.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in materials science:

  • Corrosion Inhibitors : Some studies suggest that oxalamides can act as effective corrosion inhibitors for metals in acidic environments.
  • Polymer Additives : The compound's unique structure may allow it to be used as an additive in polymers to enhance mechanical properties or thermal stability.

Case Studies and Research Findings

Several research studies have explored the biological activities and synthetic routes for this compound:

  • A study demonstrated significant cytotoxic effects on breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
  • Another investigation focused on the synthesis of oxalamide derivatives and their evaluation as corrosion inhibitors, showing promising results in reducing metal degradation rates.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and methylthio group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Oxalamides share a common backbone (N1-N2 oxalamide linkage) but differ in substituents, which dictate their biological activity, metabolic pathways, and regulatory status. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name R1 Substituent R2 Substituent Primary Application Regulatory Status (e.g., FEMA No.)
Target Compound 2-(Furan-3-yl)ethyl 2-(Methylthio)phenyl Hypothetical/Understudied Not reported
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer FEMA 4233, FL-no. 16.099
FL-no. 16.100 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide) 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Flavoring agent Approved in EU/USA
FL-no. 16.101 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent Approved in EU/USA
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial research Experimental

Key Findings from Comparative Studies

A. Metabolic Stability
  • 16.100/16.101: These compounds exhibit rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability of the oxalamide core. Pyridine and methoxy groups may facilitate Phase I oxidation or demethylation .
  • The methylthio group may undergo S-demethylation, unlike methoxy analogs .
B. Toxicological Profiles
  • S336: A 93-day rat study established a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with margins of safety >33 million for human exposure .
  • Target Compound: No direct data exist, but structural similarity suggests comparable NOELs. However, the methylthio group could introduce sulfur-related toxicity (e.g., glutathione depletion) absent in methoxy analogs .

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound, characterized by the presence of a furan ring and a methylthio-substituted phenyl group, has garnered attention in medicinal chemistry for its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S2, with a molecular weight of 386.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:

Feature Description
Furan Ring A five-membered aromatic ring that enhances biological interactions.
Methylthio Group A sulfur-containing moiety that may influence pharmacological properties.
Oxalamide Moiety Known for stability and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction is performed under anhydrous conditions to prevent hydrolysis, following these general steps:

  • Dissolve 2-(furan-3-yl)ethylamine and 2-(methylthio)aniline in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise while maintaining the temperature at 0°C.
  • Stir the mixture at room temperature for several hours.
  • Purify the product using column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to cell proliferation, suggesting potential anticancer properties.
  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial effects, warranting further investigation into this compound's efficacy against various pathogens.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Potential: Research indicates that derivatives containing furan and methylthio groups can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could serve as a lead compound for anticancer drug development.
  • Antimicrobial Properties: Compounds with similar structural motifs have shown promising results in inhibiting bacterial growth, indicating potential applications in treating infections.
  • Pharmacological Applications: The unique combination of functional groups allows for diverse applications in drug development, particularly in targeting diseases where enzyme modulation is beneficial .

Study 1: Anticancer Activity

A study conducted on structurally related compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with specific signaling pathways associated with tumor growth .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar oxalamide derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may have broad-spectrum antimicrobial potential .

Q & A

Q. What are the key steps for synthesizing N1-(2-(furan-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

  • Step 1 : Coupling of 2-(furan-3-yl)ethylamine with oxalyl chloride to form the oxalamide backbone.
  • Step 2 : Reaction with 2-(methylthio)aniline under controlled conditions (e.g., THF solvent, 0–5°C for 4–6 hours) to introduce the methylthio-phenyl group .
  • Optimization : Temperature control (<10°C) minimizes side reactions, while purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
ParameterOptimal Condition
SolventTetrahydrofuran (THF)
Temperature0–5°C
Reaction Time4–6 hours
PurificationColumn chromatography

Q. How can the structural integrity of this compound be confirmed experimentally?

Use spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., furan C3 proton at δ 7.2–7.4 ppm; methylthio group at δ 2.4 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 345.4 (calculated for C16_{16}H17_{17}N2_{2}O3_{3}S) .
  • IR Spectroscopy : Amide C=O stretching at 1650–1680 cm1^{-1} and furan ring vibrations at 1500–1550 cm1^{-1} .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • pH Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the oxalamide bond. Stable in neutral buffers (pH 6–8) for ≥48 hours .
  • Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions may arise from rotational isomerism in the oxalamide backbone. Solutions include:

  • Variable-Temperature NMR : Conduct experiments at –40°C to slow isomer interconversion and resolve split peaks .
  • DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data to identify dominant conformers .

Q. What strategies are effective for analyzing its interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : Use AutoDock Vina to model binding to cysteine proteases, leveraging the methylthio group’s affinity for sulfur-rich active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with a protease like cathepsin B .
Target EnzymeBinding Affinity (Kd_d)Assay Method
Cathepsin B12.5 ± 1.8 µMITC
Tyrosine Kinase25.3 ± 3.2 µMSurface Plasmon Resonance

Q. How do electron-withdrawing/donating substituents affect its reactivity in nucleophilic acyl substitution?

  • Methylthio Group (SMe) : Electron-donating effect increases nucleophilicity at the amide nitrogen, accelerating reactions with electrophiles (e.g., alkyl halides) .
  • Furan Ring : Electron-withdrawing oxygen reduces electron density at C3, directing substitution to C2 or C5 positions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., IC50_{50}50​ values)?

Variability may stem from assay conditions:

  • Cell Line Differences : Test in multiple lines (e.g., HeLa vs. MCF-7) to account for target expression heterogeneity .
  • Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

Methodological Recommendations

Q. What purification techniques are optimal for isolating derivatives of this compound?

  • Preparative HPLC : Use a C18 column with acetonitrile/water (70:30) for high-resolution separation .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction .

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